N'-(2-chlorophenyl)-N-methyloxamide

Chemical Synthesis Analytical Chemistry Purity Specification

Sourcing a defined oxamide building block with unreliable purity can stall SAR programs. N'-(2-chlorophenyl)-N-methyloxamide resolves this with certified 98% purity and full analytical support. - Validated Identity: Supplied with NMR, HPLC, and GC data for immediate method development. - Structural Precision: Distinct 2-chlorophenyl and N-methyl substitution enables accurate SAR for CYP inhibition studies. - Supply Reliability: Consistent batch-to-batch quality reduces experimental variability in medicinal chemistry workflows.

Molecular Formula C9H9ClN2O2
Molecular Weight 212.63
CAS No. 423728-41-0
Cat. No. B2388600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2-chlorophenyl)-N-methyloxamide
CAS423728-41-0
Molecular FormulaC9H9ClN2O2
Molecular Weight212.63
Structural Identifiers
SMILESCNC(=O)C(=O)NC1=CC=CC=C1Cl
InChIInChI=1S/C9H9ClN2O2/c1-11-8(13)9(14)12-7-5-3-2-4-6(7)10/h2-5H,1H3,(H,11,13)(H,12,14)
InChIKeyWDQNBHAYWOSREG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N'-(2-chlorophenyl)-N-methyloxamide: Chemical Properties


N'-(2-chlorophenyl)-N-methyloxamide is a substituted oxamide derivative with the molecular formula C9H9ClN2O2 and a molecular weight of 212.63 g/mol . It is a small organic molecule characterized by a 2-chlorophenyl group and a methyl group linked via an oxamide (-NHCOCONH-) bridge. Commercially, it is available with a standard purity of 98%, and analytical data including NMR, HPLC, and GC are typically provided for quality assurance .

Intended role Synthetic building block or reference standard for oxamide chemistry
Quality support Documented purity and analytical characterization data provided

N'-(2-chlorophenyl)-N-methyloxamide: Structural Specificity


Direct substitution of N'-(2-chlorophenyl)-N-methyloxamide with other oxamide derivatives or N-methyloxamide analogs is not supported by publicly available comparative data. The compound's specific substitution pattern, featuring a 2-chlorophenyl group on one amide nitrogen and a methyl group on the other, is a key structural determinant that differentiates it from unsubstituted oxamide or other N-alkyl/aryl analogs. Class-level data on structurally related oxamide derivatives demonstrate that even minor structural modifications, such as altering the aryl substituent or extending the N-alkyl chain, can significantly alter physicochemical properties and biological target interactions, particularly cytochrome P450 (CYP) enzyme inhibition profiles [1]. Therefore, procurement decisions must be based on the specific requirements of the intended research application, as generic substitution without experimental validation may introduce unpredictable variability in study outcomes.

Structural specificity The 2-chlorophenyl and N-methyl groups determine key properties; unsubstituted oxamide or N-alkyl analogs may not replicate behavior.
CYP profile shift Class-level data indicate that even minor aryl/alkyl modifications alter CYP inhibition profiles, requiring compound-specific validation.
No direct comparators Public comparative data are lacking; direct replacement without experimental confirmation may introduce variability.

N'-(2-chlorophenyl)-N-methyloxamide: Differentiation Evidence


Purity & Analytical Specifications

N'-(2-chlorophenyl)-N-methyloxamide is available with a documented purity of 98% . This is a standard specification for research-grade materials, but a direct, quantitative comparison of purity levels with competing suppliers or structurally related analogs is not available from the provided source.

Chemical Purity
Supplier specification
98% purity
Purity supports reproducible synthesis
No comparative data available
Chemical Synthesis Analytical Chemistry Purity Specification

CYP Inhibition Profile

While no direct CYP inhibition data is publicly available for N'-(2-chlorophenyl)-N-methyloxamide, class-level data from a structurally related oxamide derivative (BindingDB ID: BDBM50366403) provides a relevant baseline. This analog exhibited IC50 values of 3.0 µM for CYP2C8, 23.0 µM for CYP2C9, and 9.1 µM for CYP2C19 in human liver microsomes [1]. The presence of the 2-chlorophenyl group is a key structural feature shared with the target compound, suggesting a potential for similar CYP interaction profiles. However, this is a class-level inference, and direct experimental validation is required.

CYP Inhibition Context
Class-level inference
Target compound
No direct data
Analog (BDBM50366403)
CYP2C8 IC50 3.0 µM
CYP2C9 IC50 23.0 µM
CYP2C19 IC50 9.1 µM
Class-level inference requires direct validation
Human liver microsomes, preincubated with NADPH
ADME Drug Metabolism Cytochrome P450

N'-(2-chlorophenyl)-N-methyloxamide: Recommended Applications


Chemical Synthesis & Medicinal Chemistry

N'-(2-chlorophenyl)-N-methyloxamide is suitable for use as a synthetic building block or reference standard in the preparation of more complex oxamide derivatives. Its defined structure, high purity (98%), and availability with supporting analytical data (NMR, HPLC, GC) make it appropriate for reaction development, impurity profiling, and structure-activity relationship (SAR) studies within medicinal chemistry programs targeting the oxamide scaffold.

In Vitro ADME & Toxicology Screening

Given the class-level evidence of CYP enzyme inhibition by structurally related oxamide derivatives [1], N'-(2-chlorophenyl)-N-methyloxamide may be considered for inclusion in panels designed to assess metabolic stability and drug-drug interaction potential. Researchers should note that direct experimental data for this specific compound is lacking, and its behavior must be empirically determined. This scenario is recommended for laboratories with the capacity to generate primary ADME data.

Analytical Method Development & QC

The well-defined molecular structure and availability of certified analytical standards position N'-(2-chlorophenyl)-N-methyloxamide as a suitable reference compound for developing and validating chromatographic methods (e.g., HPLC, LC-MS) or spectroscopic assays. This is particularly relevant for laboratories engaged in the quality control of oxamide-based materials or the quantification of related impurities.

Application
Selection Property
Validation Focus
Synthetic building block & reference standard
Defined oxamide scaffold, documented purity
Analytical identity confirmation & impurity profiling
CYP inhibition screening studies
Class-level CYP inhibition evidence (analog)
Direct compound-specific IC50 determination required
Chromatographic method development & QC
Well-characterized structure & analytical reference data
Method validation & quantification of oxamide impurities

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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